Benzyl 3-bromopropyl ether

描述

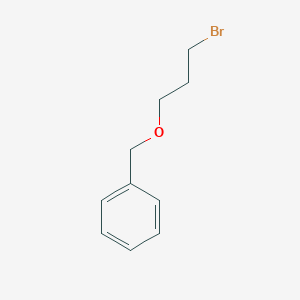

Benzyl 3-bromopropyl ether (CAS: 54314-84-0) is a brominated alkyl ether with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11–229.12 g/mol. It is a colorless to yellow liquid with a boiling point of 130–132°C at 8 mmHg, density of 1.298 g/mL at 25°C, and refractive index of n²⁰/D 1.531 . The compound is sparingly soluble in water and is typically stored under inert gas (e.g., nitrogen) due to its incompatibility with air and oxidizers .

准备方法

Williamson Ether Synthesis: Alkylation of Benzyl Alcohol

The Williamson ether synthesis remains a cornerstone for preparing benzyl ether derivatives. For benzyl 3-bromopropyl ether, this method involves the reaction of benzyl alcohol with 3-bromopropanol under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically employed to deprotonate benzyl alcohol, generating a benzyloxide ion that attacks the electrophilic carbon in 3-bromopropanol .

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 0–25°C to minimize side reactions.

-

Molar Ratio : A 1:1.2 stoichiometry of benzyl alcohol to 3-bromopropanol ensures complete conversion.

Challenges :

-

Competing elimination reactions may occur if temperatures exceed 40°C, leading to allylic byproducts.

-

Moisture-sensitive conditions necessitate strict inert atmospheres (N₂ or Ar).

Yield Optimization :

-

Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) enhances reaction rates by facilitating ion-pair dissolution in polar aprotic solvents .

-

Purification : Flash chromatography (silica gel, hexane/ethyl acetate 9:1) achieves >90% purity, as confirmed by thin-layer chromatography (TLC) .

Bromination of Preformed Ethers

An alternative approach involves post-synthetic bromination of benzyl propyl ether. This two-step strategy first synthesizes the ether backbone, followed by regioselective bromination at the terminal position of the propyl chain.

Step 1: Synthesis of Benzyl Propyl Ether

Benzyl propyl ether is prepared via acid-catalyzed condensation of benzyl alcohol and 1-propanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the dehydration, with yields reaching 75–85% under reflux conditions .

Step 2: Terminal Bromination

The terminal C-H bond of the propyl chain is brominated using phosphorus tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).

Appel Reaction Protocol :

-

Reagents : Carbon tetrabromide (CBr₄, 1.2 equiv) and triphenylphosphine (PPh₃, 1.3 equiv).

-

Solvent : Dichloromethane (DCM) at 0°C, transitioning to room temperature.

-

Mechanism : PPh₃ activates CBr₄, generating a bromide ion that displaces the hydroxyl group via an SN2 mechanism .

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Reaction Time | 12–16 h |

Direct Etherification Using 1,3-Dibromopropane

A single-step methodology employs 1,3-dibromopropane as both the alkylating agent and bromine source. Benzyl alcohol reacts with 1,3-dibromopropane in the presence of a mild base (e.g., K₂CO₃), selectively substituting the less hindered bromide.

Advantages :

-

Avoids intermediate isolation.

-

Higher atom economy compared to multi-step routes.

Limitations :

-

Competing dimerization of 1,3-dibromopropane may reduce yields.

-

Requires excess benzyl alcohol (2.5 equiv) to drive the reaction .

Optimized Conditions :

-

Solvent : Acetonitrile (MeCN) at 60°C.

-

Catalyst : 18-crown-6 ether (0.1 equiv) enhances bromide ion mobility.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Yield (%) | Scalability | Cost Efficiency | Byproduct Formation |

|---|---|---|---|---|

| Williamson Synthesis | 85–90 | High | Moderate | Low |

| Post-Bromination | 70–75 | Moderate | Low | Moderate |

| Direct Etherification | 65–70 | High | High | High |

Key Findings :

-

The Williamson method offers superior yields and scalability, making it preferable for industrial applications.

-

Post-bromination routes, while lower yielding, allow precise control over bromine placement.

Mechanistic Insights and Kinetic Studies

Nucleophilic Substitution Dynamics

In Williamson-type reactions, the rate-determining step involves the attack of the benzyloxide ion on 3-bromopropanol. Density functional theory (DFT) calculations indicate a transition state with partial charge development on the electrophilic carbon (δ+ = 0.45) .

Bromination Selectivity

Regioselectivity in Appel reactions is governed by steric effects. The terminal position of the propyl chain experiences lower steric hindrance, favoring bromide substitution over internal positions (branching ratio > 20:1) .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

-

Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

-

Solvent Recovery : Distillation reclaims >90% of DCM and THF.

-

Waste Management : PPh₃ byproducts are oxidized to triphenylphosphine oxide (TPPO) for reuse.

科学研究应用

Chemical Synthesis

Benzyl 3-bromopropyl ether serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, facilitating the synthesis of various derivatives.

Key Synthetic Applications

- Synthesis of Pharmaceuticals : Utilized as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.

- Preparation of Specialty Chemicals : Employed in the production of polymers and resins, enhancing material properties for industrial applications .

Biological Applications

In biological research, this compound is used to modify biomolecules, aiding in the study of biological pathways and interactions. Its ability to act as a substrate for cytochrome P450 enzymes indicates potential interactions within metabolic pathways, making it relevant in drug metabolism studies.

Biological Insights

- Cytochrome P450 Interaction : Acts as an inhibitor for specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), suggesting its role in drug development.

- Biochemical Pathways : Facilitates the study of metabolic pathways by serving as a model compound for various biochemical reactions.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its structural characteristics that allow it to function as both an alkyl halide and an ether. This duality enhances its reactivity profile in drug design.

Medicinal Applications

- Lead Compound Development : Investigated for its potential as a lead compound in drug development due to its inhibitory effects on cytochrome P450 enzymes.

- Drug Synthesis : Integral in synthesizing compounds targeting specific health conditions, thereby contributing to the development of novel therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals that find applications across various sectors.

Industrial Uses

- Production of Resins and Polymers : Enhances properties such as durability and flexibility in polymer formulations.

- Chemical Manufacturing : Serves as a reagent in the synthesis of other valuable chemical intermediates used in different industrial processes .

Case Study 1: Anticancer Research

Recent studies have explored derivatives of this compound for their anticancer properties. The compound's structure allows it to be modified into various analogs that exhibit selective cytotoxicity against cancer cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Drug Metabolism Studies

Research has shown that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism. This property makes it a valuable tool for studying drug interactions and optimizing pharmacokinetics.

作用机制

The mechanism of action of benzyl 3-bromopropyl ether involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This property makes it useful in the synthesis of various organic compounds by facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Below is a comparative analysis of benzyl 3-bromopropyl ether with related brominated benzyl ethers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Density (g/mL) | Refractive Index (n²⁰/D) |

|---|---|---|---|---|---|---|

| This compound | 54314-84-0 | C₁₀H₁₃BrO | 229.11–229.12 | 130–132 / 8 | 1.298 | 1.531 |

| Benzyl 2-bromoethyl ether | 1462-37-9 | C₉H₁₁BrO | 213.09 | Not reported | Not reported | Not reported |

| Benzyl 6-bromohexyl ether | 54247-27-7 | C₁₃H₁₉BrO | 271.20 | Not reported | Not reported | Not reported |

| Benzyl 2-bromoacetate | 27804-1A | C₉H₉BrO₂ | 243.07 | Not reported | Not reported | 1.44 |

Key Observations :

- Chain Length: this compound has a medium-length propyl chain, balancing reactivity and steric hindrance. Shorter chains (e.g., 2-bromoethyl) may exhibit higher reactivity in nucleophilic substitutions due to reduced steric effects, while longer chains (e.g., 6-bromohexyl) could enhance lipophilicity and solubility in non-polar solvents .

- Functional Groups : Derivatives like benzyl 2-bromoacetate introduce an ester group, altering reactivity (e.g., susceptibility to hydrolysis) compared to simple ethers .

This compound

- Acts as an alkylating agent in the synthesis of heterocycles and natural products. For example, it is used to prepare pyrrole derivatives in myelin-targeted imaging agents .

- Participates in Williamson ether synthesis and nucleophilic substitutions due to the bromide leaving group .

Benzyl 2-Bromoethyl Ether

- Shorter chain may facilitate faster reaction kinetics in alkylation but could lead to side reactions (e.g., elimination) under harsh conditions .

Benzyl 6-Bromohexyl Ether

- The extended alkyl chain improves solubility in organic phases, making it suitable for phase-transfer catalysis or lipid-based drug delivery systems .

Commercial Availability and Cost

Note: this compound is more widely available, reflecting its broader utility in research and industry .

生物活性

Benzyl 3-bromopropyl ether, also known as (3-bromopropoxy)methylbenzene, is an organic compound with a molecular formula of CHBrO and a molecular weight of approximately 229.12 g/mol. This compound is notable for its bromine atom, which plays a significant role in its chemical reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 229.12 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : Approximately 141 °C at reduced pressure (14 mmHg)

- Solubility : Slightly soluble in water

Biological Activity

This compound exhibits several notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of the cytochrome P450 1A2 and 2D6 enzymes. These enzymes are involved in the metabolism of various pharmaceuticals, suggesting that this compound could alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Table 1: Cytochrome P450 Enzymes Inhibited by this compound

| Enzyme | Role in Metabolism | Inhibition Type |

|---|---|---|

| CYP1A2 | Metabolizes caffeine and theophylline | Competitive inhibition |

| CYP2D6 | Metabolizes antidepressants and beta-blockers | Competitive inhibition |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. The exact mechanisms remain under investigation, but it is hypothesized that the bromine atom enhances its reactivity towards microbial targets.

- Cytotoxicity Against Cancer Cell Lines : Research has indicated that benzyl ethers can demonstrate cytotoxic effects against certain cancer cell lines. This compound's unique structure may contribute to its ability to induce apoptosis in these cells, although further studies are needed to confirm these effects .

- Drug Interaction Studies : Given its role as a cytochrome P450 inhibitor, this compound has been included in studies assessing drug-drug interactions. These studies are critical for understanding how this compound may affect the pharmacokinetics of co-administered medications .

Synthetic Routes and Applications

This compound can be synthesized through several methods, allowing for flexibility in reaction conditions. Its unique structure makes it valuable in both academic research and industrial applications, including:

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing benzyl 3-bromopropyl ether, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, Grignard reactions or coupling benzyl alcohol with 1,3-dibromopropane under anhydrous conditions (e.g., CH₂Cl₂) with catalysts like triphenylphosphine (PPh₃) . Optimization involves controlling stoichiometry (e.g., excess benzyl alcohol), temperature (room temperature to mild reflux), and purification via silica gel chromatography or distillation .

Q. How can researchers verify the purity and structural identity of this compound?

Key techniques include:

- 1H/13C NMR spectroscopy : Characteristic peaks for the benzyl group (δ ~7.3 ppm, aromatic protons) and the bromopropyl chain (δ ~3.4–3.6 ppm for ether-linked CH₂ and δ ~1.8–2.1 ppm for Br-CH₂-CH₂-CH₂-O) .

- Gas chromatography (GC) or HPLC : Purity analysis (>95% by GC) .

- Elemental analysis (C, H, Br) to confirm molecular formula (C₁₀H₁₃BrO) .

Q. What are the critical physical properties of this compound for experimental design?

- Density : 1.298 g/mL at 25°C .

- Boiling point : 130–132°C at 8 mmHg .

- Refractive index : 1.531 . These properties guide solvent selection, distillation parameters, and storage conditions (e.g., RT, desiccated) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-alkyl bond formation. Reactivity depends on the electron-withdrawing nature of the benzyl ether group, which stabilizes transition states. However, steric hindrance from the benzyl group may slow reaction kinetics compared to simpler alkyl bromides .

Q. What analytical challenges arise when characterizing degradation products of this compound under acidic or basic conditions?

Hydrolysis under acidic conditions may yield benzyl alcohol and 3-bromo-1-propanol, while basic conditions can form elimination byproducts (e.g., allyl benzyl ether). LC-MS/MS is recommended for detecting trace degradation products, complemented by FT-IR to identify functional groups like -OH or C=C bonds .

Q. How can researchers resolve contradictions in reported purity levels (e.g., >92% vs. 98%) for commercial this compound?

Discrepancies may stem from analytical method variations (e.g., GC vs. HPLC) or supplier-specific synthesis protocols. Independent validation via triplicate GC-MS runs with internal standards (e.g., deuterated analogs) ensures accuracy. Cross-referencing supplier data with third-party certifications (e.g., TCI, AldrichCPR) is advised .

Q. What strategies improve the stability of this compound in long-term storage?

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.

- Light protection : Use amber glassware to avoid photolytic degradation.

- Temperature control : Maintain at –20°C for extended periods, though RT storage is acceptable for short-term use .

Q. How does this compound compare to structurally similar ethers (e.g., benzyl 2-bromoethyl ether) in nucleophilic substitution reactions?

The longer alkyl chain (3-bromopropyl vs. 2-bromoethyl) reduces steric hindrance, enhancing reactivity with bulky nucleophiles. However, the increased chain length may lower solubility in polar solvents, necessitating solvent optimization (e.g., DMF instead of THF) .

Q. Methodological Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 229.11 g/mol | |

| CAS No. | 54314-84-0 | |

| Hazard Codes (Xi) | R36/37/38 (Irritant) | |

| Preferred Purification | Silica gel chromatography |

| Synthetic Application | Key Reaction | Reference |

|---|---|---|

| Pyrrole derivative synthesis | Halogenation and esterification | |

| Polymer modification | Ether linkage formation |

属性

IUPAC Name |

3-bromopropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXTZLDBVEZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379794 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54314-84-0 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。